molecular formula C14H7Cl3N2 B1177804 hrdA protein CAS No. 146150-93-8

hrdA protein

Cat. No.: B1177804
CAS No.: 146150-93-8
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Description

The hrdA protein is context-dependent, with distinct roles identified in different organisms. In Aspergillus fumigatus, hrdA is a critical component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which targets misfolded proteins for proteasomal degradation . Deletion of hrdA in A. fumigatus reduces ERAD efficiency, leading to compensatory activation of the Unfolded Protein Response (UPR) but minimal impact on fungal virulence . In contrast, in Streptomyces species (e.g., S. coelicolor and S. aureofaciens), hrdA functions as a principal sigma factor (σ factor) of RNA polymerase (RNAP), regulating transcription initiation by binding promoter regions . These dual roles underscore the functional diversity of hrdA across taxa.

Properties

CAS No.

146150-93-8

Molecular Formula

C14H7Cl3N2

Synonyms

hrdA protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of hrdA with Similar Proteins

ERAD-Associated hrdA in Aspergillus fumigatus

In A. fumigatus, hrdA operates within the ERAD machinery. Key comparisons include:

Protein Organism Function Interaction Partners Phenotype of Deletion
HrdA A. fumigatus ERAD component; degrades misfolded proteins DerA (ortholog of yeast Der1p) Reduced ERAD efficiency, UPR activation, no virulence loss
DerA A. fumigatus ER membrane protein; stabilizes HrdA complex HrdA Hypersensitivity to stress in hrdA derA double mutant
Hrd1p S. cerevisiae E3 ubiquitin ligase in ERAD Der1p, Hrd3p ERAD failure, lethal under ER stress
  • Functional Synergy : The hrdA derA double mutant exhibits severe growth defects under ER stress (e.g., Brefeldin A or Tunicamycin exposure), indicating cooperative roles in mitigating ER stress .
  • Compensatory Mechanisms : Loss of hrdA alone elevates bipA mRNA levels (a UPR marker), but the UPR compensates sufficiently for survival .

Sigma Factor hrdA in Streptomyces

In Streptomyces, hrdA is part of a sigma factor family regulating developmental transitions. Comparisons include:

Gene Organism Function Promoter Configuration Regulatory Role
hrdA S. coelicolor Principal σ factor Tandem promoters (differing strengths) Antibiotic production, sporulation
hrdB S. coelicolor Housekeeping σ factor Similar tandem promoters Essential for growth
rpoD E. coli Primary σ factor (σ⁷⁰) Single promoter Core transcription initiation
  • Promoter Dynamics : hrdA, hrdB, and hrdD in S. aureofaciens exhibit tandem promoters with condition-dependent activity, enabling nuanced transcriptional responses .
  • RbpA Interaction : The RbpA protein enhances RNAP binding to hrdA and hrdB, modulating σ factor affinity and transcriptional specificity .

Structural and Functional Divergence

  • ERAD hrdA vs. Sigma Factor hrdA: Despite shared nomenclature, these proteins are evolutionarily distinct. ERAD-associated hrdA in fungi is structurally unrelated to bacterial σ factors, reflecting convergent functional specialization.
  • Conserved Domains : Bacterial hrdA σ factors share homology with E. coli σ⁷⁰ in RNAP-binding regions, while fungal hrdA lacks these motifs, instead resembling yeast Hrd1p in transmembrane domains .

Research Implications

  • Therapeutic Targets : In A. fumigatus, targeting hrdA-derA interactions could disrupt ERAD in pathogenic fungi without affecting host UPR pathways .
  • Antibiotic Development : In Streptomyces, modulating hrdA-RbpA interactions may enhance secondary metabolite production (e.g., antibiotics) .

Q & A

Q. What quality control (QC) metrics should be applied to hrdA-generated datasets before publication?

  • Methodological Answer :
  • QC Checklist :

≥90% sequence coverage in BLAST alignments.

GO term consistency across replicates.

Elimination of redundant terms via semantic similarity analysis .

  • Tools : Use PRIDE or PeptideAtlas to cross-validate experimental MS data with hrdA annotations .

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